Ethyl 4-((4-(2-(4,7-dimethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate
Description
This compound features a multifunctional structure integrating a benzo[d]thiazole core substituted with 4,7-dimethoxy groups, a hydrazinecarbonyl linker, a sulfonylphenyl group, and a piperazine-carboxylate moiety. The benzo[d]thiazole ring contributes to π-π stacking interactions, while the hydrazinecarbonyl group enables hydrogen bonding, critical for target binding. The sulfonylphenyl-piperazine segment enhances solubility and modulates pharmacokinetics . Such structural complexity is typical of compounds designed for antimicrobial or anticancer applications, though specific bioactivity data for this molecule remains undisclosed in the provided evidence.
Properties
IUPAC Name |
ethyl 4-[4-[[(4,7-dimethoxy-1,3-benzothiazol-2-yl)amino]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O7S2/c1-4-35-23(30)27-11-13-28(14-12-27)37(31,32)16-7-5-15(6-8-16)21(29)25-26-22-24-19-17(33-2)9-10-18(34-3)20(19)36-22/h5-10H,4,11-14H2,1-3H3,(H,24,26)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIBLANJANCFKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=CC(=C4S3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities.
Mode of Action
Thiazole derivatives are known to interact with various biological targets through different orientations of the thiazole ring towards the target site, namely nitrogen orientation, sulfur orientation, and parallel orientation. The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction.
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of the compound.
Biological Activity
Ethyl 4-((4-(2-(4,7-dimethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse scientific research.
Chemical Structure and Synthesis
The compound features a piperazine ring, a sulfonamide moiety, and a benzo[d]thiazole derivative, which contribute to its biological activity. The synthesis typically involves multi-step organic reactions, including the formation of the hydrazinecarbonyl and coupling with the sulfonylpiperazine structure.
General Synthesis Steps:
- Formation of Benzo[d]thiazole Derivative: Reacting 4,7-dimethoxybenzothiazole with appropriate reagents.
- Hydrazine Carbonyl Formation: Using hydrazine derivatives to introduce the hydrazinecarbonyl group.
- Piperazine Coupling: Coupling the sulfonamide with the piperazine core.
- Carboxylation: Finalizing the structure by introducing the ethyl carboxylate group.
Biological Activity
The biological activity of this compound has been investigated in various studies:
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, compounds containing benzo[d]thiazole rings have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 10 | Apoptosis induction |
| Compound B | HeLa | 15 | Cell cycle arrest |
| Ethyl 4... | A549 | TBD | TBD |
Neuroprotective Effects
Studies suggest that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin receptors. This modulation may provide neuroprotective effects and potential therapeutic benefits in neurodegenerative diseases.
Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes involved in disease pathways. For example, it could inhibit cyclooxygenase (COX) or lipoxygenase (LOX), which are critical in inflammatory responses.
Case Studies
-
In Vitro Study on Cancer Cells:
A study evaluated the effects of Ethyl 4... on human lung cancer cells (A549). The results indicated a dose-dependent inhibition of cell growth with an IC50 value yet to be determined. -
Neuroprotective Study:
Another investigation focused on the compound's ability to protect neuronal cells from oxidative stress. Preliminary findings suggest that it may reduce cell death induced by reactive oxygen species (ROS). -
Enzyme Activity Assay:
Enzyme assays demonstrated that Ethyl 4... effectively inhibited COX activity at micromolar concentrations, indicating its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzoheterocycle Derivatives
The benzo[d]thiazole core distinguishes this compound from analogs with simpler thiazole or oxadiazole systems. For example:
Table 1: Benzoheterocycle Derivatives Comparison
Linker Group Variations
The hydrazinecarbonyl (-CONHNH-) linker in the target compound contrasts with carbamoyl (-CONH-) or thioacetyl (-S-CH₂-CO-) groups in analogs:
- 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones () employ a triazole-thione linker, which enhances metal chelation capacity, useful in antitumor agents .
- Ethyl 4-(2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate () uses a thioacetyl spacer, improving membrane permeability due to sulfur’s lipophilicity .
Table 2: Linker Group Comparison
Sulfonyl-Piperazine Modifications
The 4-sulfonylphenyl-piperazine moiety is conserved in many analogs but varies in substituents:
- Ethyl 4-(2-hydroxy-2-(4-(methylsulfonyl)phenyl)ethyl)piperazine-1-carboxylate () introduces a hydroxyethyl group, increasing hydrophilicity and renal clearance rates .
- 4-(Thiophen-2-yl)-1-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one () replaces sulfonyl with trifluoromethylphenyl, enhancing blood-brain barrier penetration for CNS targets .
Research Findings and Implications
- Synthetic Routes : The target compound likely follows hydrazine-carbohydrazide coupling (as in –2) and sulfonylation protocols .
- Bioactivity Predictions : The 4,7-dimethoxybenzo[d]thiazole moiety suggests DNA intercalation (similar to ellipticine derivatives), while the sulfonyl-piperazine group may confer serotonin receptor affinity .
- Stability : Dimethoxy groups may reduce oxidative metabolism compared to halogenated analogs (e.g., ’s trifluoromethyl group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
